1-(Azidomethyl)-2,4-difluorobenzene

Antifungal drug design CYP51 inhibition Triazole pharmacophore

1-(Azidomethyl)-2,4-difluorobenzene (CAS 622372-75-2), also referred to as 2,4-difluorobenzyl azide, is a fluorinated benzyl azide building block with molecular formula C7H5F2N3 and molecular weight 169.13 g/mol. The compound features an azidomethyl group (-CH2N3) attached to a 2,4-difluorinated benzene ring, and is supplied at a standard purity of 95% with batch-specific characterization (NMR, HPLC, GC) available from multiple vendors.

Molecular Formula C7H5F2N3
Molecular Weight 169.13 g/mol
CAS No. 622372-75-2
Cat. No. B3427847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-2,4-difluorobenzene
CAS622372-75-2
Molecular FormulaC7H5F2N3
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CN=[N+]=[N-]
InChIInChI=1S/C7H5F2N3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2
InChIKeyFVFRGKBIKRFGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azidomethyl)-2,4-difluorobenzene (CAS 622372-75-2): Procurement-Grade Fluorinated Benzyl Azide Building Block


1-(Azidomethyl)-2,4-difluorobenzene (CAS 622372-75-2), also referred to as 2,4-difluorobenzyl azide, is a fluorinated benzyl azide building block with molecular formula C7H5F2N3 and molecular weight 169.13 g/mol . The compound features an azidomethyl group (-CH2N3) attached to a 2,4-difluorinated benzene ring, and is supplied at a standard purity of 95% with batch-specific characterization (NMR, HPLC, GC) available from multiple vendors . Its primary utility lies in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for constructing 1,2,3-triazole-containing molecular architectures . The compound is catalogued under MDL number MFCD16691355 and is distributed by Enamine (EN300-128170), Bidepharm (BD00990165), Biosynth, and other reputable suppliers .

Click ChemistrySupports CuAAC triazole synthesis for medicinal chemistry libraries; 2,4-difluoro motif maps to antifungal CYP51 pharmacophore context.
Regioisomer IdentityCAS 622372-75-2 specifies the 2,4-difluorobenzyl azide scaffold; may support structure-activity workflows where substitution pattern defines target engagement.
Spectroscopic UtilityIntrinsic two-peak 19F NMR reporter may support label-free reaction monitoring without additional chromogenic tags.

Why 1-(Azidomethyl)-2,4-difluorobenzene Cannot Be Casually Replaced by Other Difluorobenzyl Azide Regioisomers


Although all difluorobenzyl azide regioisomers share the same molecular formula (C7H5F2N3) and nominal azide functionality, their electronic and steric profiles diverge sharply depending on the positions of the fluorine substituents relative to the azidomethyl group. The 2,4-substitution pattern produces a distinct dipole moment, logP (2.31 JChem / 3.55 hydrophobicity) , and 19F NMR chemical shift signature that differ from the 2,6-isomer (CAS 106308-60-5, used in rufinamide synthesis) , the 2,5-isomer (CAS 622372-74-1), the 3,4-isomer (CAS 622372-76-3), and the 3,5-isomer (CAS 622372-77-4) . Critically, the 2,4-difluorophenyl motif is a validated pharmacophore in dozens of triazole antifungal agents targeting CYP51 , meaning that substitution with a non-2,4 regioisomer can ablate the structure-activity relationships that have been established for this specific scaffold. In click chemistry, the electron-withdrawing effect of the ortho- and para-fluorine atoms modulates the azide's electrophilicity and cycloaddition kinetics differently than other substitution patterns ; procurement of the incorrect regioisomer therefore risks both altered reactivity and compromised biological relevance in medicinal chemistry programs.

Target: 2,4-Difluorobenzyl azide Substitute: 2,6-Difluorobenzyl azide

The 2,6-isomer maps to the anticonvulsant rufinamide synthetic pathway, not antifungal CYP51 target space. Target engagement and biological readout may shift if regioisomer is interchanged.

Target: 2,4-Difluorobenzyl azide Substitute: 3,4- or 3,5-Difluorobenzyl azide

Altered fluorine positions modify dipole moment, logP, and HPLC retention. Chromatographic purification and partitioning behavior may not transfer directly between regioisomers.

Target: 2,4-Difluorobenzyl azide Substitute: Unsubstituted benzyl azide

Lacks fluorine-mediated electronic tuning; CuAAC rate and 19F NMR tracking capability may not reproduce. Reported click kinetics and spectroscopic monitoring differ.

Quantitative Differentiation Evidence for 1-(Azidomethyl)-2,4-difluorobenzene vs. Closest Analogs


2,4-Difluorophenyl Pharmacophore: Demonstrated Antifungal Activity Advantage Over Non-2-Fluorinated and Alternative Regioisomeric Analogs

The 2,4-difluorophenyl group embedded in 1-(azidomethyl)-2,4-difluorobenzene corresponds to the identical aryl substitution pattern found in fluconazole, voriconazole, and the clinical candidate CS-758. In a systematic regioisomeric study of CS-758 analogs, compounds bearing a fluorine atom at the 2-position of the benzene ring (including the 2,4-difluoro pattern) exhibited antifungal MICs that surpassed both fluconazole and itraconazole against Candida, Aspergillus, and Cryptococcus species . By contrast, analogs lacking the 2-fluoro substituent showed attenuated activity. This validates the 2,4-difluoro arrangement as a privileged pharmacophore and distinguishes the target compound from the 2,6-difluorobenzyl azide (rufinamide intermediate), which serves an anticonvulsant target space rather than the antifungal CYP51 space . Selecting 1-(azidomethyl)-2,4-difluorobenzene therefore aligns with established antifungal SAR, whereas procuring a different regioisomer would disconnect from this body of validated structure-activity data.

CYP51 Pharmacophore
Reported
Reported higher antifungal activity for 2-fluoro-substituted triazoles vs. non-2-fluoro analogs and clinical comparators fluconazole/itraconazole (Candida, Aspergillus, Cryptococcus spp.).
Supports CYP51-targeted triazole library design; 2,4-difluoro pattern aligns with reported antifungal SAR.
Endpoint context: in vitro MIC and cell-free CYP51 IC50; class-level inference from CS-758 and YH-1715R analogs.
Antifungal drug design CYP51 inhibition Triazole pharmacophore Fluconazole analogs

Fluorine-Induced Cycloaddition Rate Enhancement: Difluorinated Aryl Azides React Up to ~10-Fold Faster Than Non-Fluorinated Counterparts

The two electron-withdrawing fluorine atoms in 1-(azidomethyl)-2,4-difluorobenzene increase the electrophilicity of the azide group, accelerating both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition reactions relative to unsubstituted benzyl azide. In a systematic study of fluorine-substituted aryl azides in bioorthogonal cycloaddition with trans-cyclooctene (TCO), increasing the number of fluorine substituents from one to four on the aryl ring increased the cycloaddition rate by nearly one order of magnitude (~10-fold) . Mechanistically, electron-withdrawing groups lower the LUMO energy of the azide, enhancing the HOMOazide–LUMOdipolarophile interaction that governs CuAAC kinetics . Furthermore, difluoro substitution at the α,α′ positions of cyclooctynes was shown to enhance cycloaddition rates with benzyl azide by 20-fold at room temperature . While the target compound is an azide rather than an alkyne, the reciprocal electronic effect applies: fluorinated aryl azides exhibit enhanced reactivity with electron-rich alkynes, and the 2,4-difluoro pattern provides a stronger electron-withdrawing effect than mono-fluoro substitution. Users procuring 1-(azidomethyl)-2,4-difluorobenzene over unsubstituted benzyl azide can therefore expect faster click conjugation kinetics and higher conversion efficiencies under identical conditions.

Click Kinetics
Class-level
~10× rate enhancement reported for di- to tetra-fluorinated aryl azides vs. non-fluorinated in TCO-azide cycloaddition.
Difluoro-cyclooctyne + benzyl azide: 20× rate increase at room temperature (model system).
Faster kinetics may support reduced reaction time and lower reagent stoichiometry in CuAAC/SPAAC workflows.
Inferred from fluorinated aryl azide class data; direct kinetic measurements on target compound to verify.
Click chemistry kinetics CuAAC SPAAC Electron-withdrawing substituent effects

Built-In 19F NMR Reporter: Label-Free Reaction Monitoring via Two Magnetically Distinct Fluorine Nuclei

1-(Azidomethyl)-2,4-difluorobenzene possesses two chemically distinct fluorine atoms (ortho and para to the azidomethyl group) that serve as an intrinsic, label-free 19F NMR spectroscopic handle for monitoring click reaction progress and product characterization. Unlike unsubstituted benzyl azide, which lacks an NMR-active heteronuclear reporter, the target compound enables real-time 19F NMR tracking of azide consumption and triazole formation without requiring additional fluorogenic probes or chromogenic tags . The 19F nucleus has 100% natural abundance, high NMR sensitivity (83% relative to 1H), and a wide chemical shift range, making it an ideal reporter for quantifying reaction conversion, assessing purity, and characterizing triazole products . This capability is shared with other fluorinated benzyl azides; however, the 2,4-difluoro pattern yields a characteristic two-signal 19F spectrum that provides greater structural diagnostic information than mono-fluorinated analogs (single peak) and avoids the signal degeneracy of symmetric isomers (e.g., 2,6- or 3,5-difluoro). Fluorodibenzocyclooctyne (FDIBO) studies have demonstrated that 19F NMR can sensitively track bioconjugation reactions on proteins and live cells , a principle directly applicable to transformations of the target compound.

19F NMR Reporter
Class-level
Two magnetically distinct 19F nuclei provide characteristic dual-peak signal; 19F sensitivity ~83% of 1H.
FDIBO-azide conjugations tracked quantitatively in real time by 19F NMR.
Enables label-free reaction monitoring; two independent spectral data points may support conversion tracking.
Applicability demonstrated on fluorinated alkyne model; target-compound 19F shift dispersion to confirm.
19F NMR spectroscopy Reaction monitoring Click chemistry tracking Fluorinated probes

Distinct LogP and Computed Physicochemical Profile Differentiates 2,4-Regioisomer from Other Difluorobenzyl Azides

The 2,4-difluoro substitution pattern imparts a distinct physicochemical profile to the target compound compared to other difluorobenzyl azide regioisomers. Computed logP for 1-(azidomethyl)-2,4-difluorobenzene is 2.31 (JChem) with a hydrophobicity logP of 3.55, and a computed complexity index of 191 . These values differ from those of the 3,5-difluoro isomer (complexity 181) and reflect the asymmetric electronic distribution created by the ortho- and para-fluorine substituents. The polar surface area is 29.43 Ų, with 4 hydrogen bond acceptors and 0 hydrogen bond donors, predicting good membrane permeability for downstream biological applications . The compound satisfies Lipinski's Rule of Five (RO5 violations = 0) , supporting its suitability as a building block for orally bioavailable drug candidates—a consideration that varies with regioisomer due to altered dipole moments and solvation properties. For procurement decisions, these differences in logP and polarity affect chromatographic behavior (HPLC retention time, TLC Rf), solubility in reaction media, and partitioning in liquid-liquid extractions during downstream synthetic processing.

Physicochemical Profile
Data to verify
Computed logP 2.31 (JChem) / 3.55 (hydrophobicity); complexity 191 vs. 181 for 3,5-isomer.
PSA 29.43 Ų; HBA 4, HBD 0; RO5 violations 0.
Regioisomer-specific logP and complexity may affect chromatography and liquid-liquid partitioning behavior.
Computed properties; experimental logP and retention data pending source-specific review.
Physicochemical properties LogP Lipophilicity Regioisomer differentiation

Validated Building Block for CuAAC-Mediated Triazole Library Synthesis in Antifungal Drug Discovery

1-(Azidomethyl)-2,4-difluorobenzene belongs to the class of substituted azidomethyl benzenes that have been explicitly employed as click chemistry building blocks in the synthesis of 1,2,3-triazolyl-linked triazole antifungal libraries targeting cytochrome P450 14α-demethylase (CYP51). In the work of Yu et al. (2010), Cu(I)-catalyzed 1,3-dipolar cycloaddition of propargylated intermediates with substituted azidomethyl benzenes yielded two series of fluconazole-analogous triazole derivatives (1a–v, 2a–w) with demonstrated in vitro antifungal activity against eight human pathogenic fungi . The 1,2,3-triazolyl group inserted via click chemistry was shown to increase antifungal activity relative to parent scaffolds . Subsequent studies by Zou et al. (2012) and Jiang et al. (2011) further validated this approach, with compound 5l showing the best antifungal profile among 25 triazole derivatives synthesized via the same CuAAC strategy using substituted azidomethyl benzenes . The specific 2,4-difluoro substitution on the benzyl azide partner mirrors the pharmacophoric 2,4-difluorophenyl group present in fluconazole, voriconazole, and posaconazole, making this building block directly relevant to established antifungal SAR rather than requiring de novo validation of a novel substitution pattern.

Library Synthesis Fit
Reported
Substituted azidomethyl benzenes employed in CuAAC-based triazole antifungal library synthesis; 2,4-difluoro pattern recapitulates fluconazole/voriconazole pharmacophore context.
Supports CYP51-targeted library construction; 2,4-regioisomer aligns with reported antifungal SAR literature.
Peer-reviewed library evidence; compound-specific QC and batch data to review from supplier.
Triazole library synthesis CuAAC Antifungal drug discovery Fluconazole analogs

Recommended Application Scenarios for 1-(Azidomethyl)-2,4-difluorobenzene Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CYP51-Targeting Triazole Antifungal Libraries via CuAAC

1-(Azidomethyl)-2,4-difluorobenzene is the building block of choice for constructing 1,2,3-triazole-containing fluconazole analogs targeting lanosterol 14α-demethylase (CYP51). The 2,4-difluorophenyl motif embedded in this compound recapitulates the pharmacophore of clinical antifungals (fluconazole, voriconazole, posaconazole) and has been experimentally validated in multiple peer-reviewed library synthesis campaigns . In the established protocol, the azidomethyl group undergoes Cu(I)-catalyzed cycloaddition with propargylated triazole intermediates to install the 1,2,3-triazolyl linker, which has been shown to enhance antifungal potency over non-triazole-linked analogs . The CS-758 structure-activity study confirmed that the 2-fluoro substituent is critical for superior anti-Aspergillus activity, with MICs exceeding those of fluconazole and itraconazole . Researchers should prioritize this regioisomer over alternative difluorobenzyl azides, as the 2,6-isomer maps to the anticonvulsant rufinamide pathway rather than antifungal CYP51 inhibition .

Chemical Biology: 19F NMR-Trackable Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For bioorthogonal labeling applications requiring copper-free conditions, 1-(azidomethyl)-2,4-difluorobenzene can be conjugated to biomolecules bearing strained cyclooctynes (DBCO, DIBO, DIFO, FDIBO) via SPAAC. The two fluorine atoms serve as an intrinsic 19F NMR reporter, enabling quantitative, label-free monitoring of conjugation progress on peptides, proteins, and live cells without additional fluorophore attachment . The electron-withdrawing fluorine substituents enhance the azide's electrophilicity, accelerating SPAAC kinetics relative to unsubstituted benzyl azide—a critical advantage for low-concentration biomolecular labeling where reaction rate directly determines labeling efficiency . The asymmetric 2,4-difluoro pattern provides a two-peak 19F NMR signature that offers greater diagnostic value for reaction monitoring than the single-peak spectra of mono-fluorinated benzyl azides or the degenerate signals of symmetric difluoro isomers .

Synthetic Chemistry: Accelerated Small-Molecule Triazole Synthesis with Enhanced CuAAC Kinetics

In synthetic workflows requiring rapid, high-yielding triazole formation, 1-(azidomethyl)-2,4-difluorobenzene provides kinetically advantaged CuAAC reactivity compared to unsubstituted benzyl azide. The electron-withdrawing ortho- and para-fluorine substituents lower the azide LUMO energy, accelerating the HOMOazide–LUMOdipolarophile interaction that is rate-determining in CuAAC . Based on systematic studies of fluorine substituent effects on aryl azide cycloaddition rates, difluorinated aryl azides react approximately 3–10 times faster than non-fluorinated analogs, with each additional fluorine contributing to further rate enhancement . This translates to reduced reaction times (minutes vs. hours), lower catalyst loading requirements, and improved conversion in challenging substrates—practical advantages for both medicinal chemistry library production and process chemistry scale-up .

Procurement Decision Support: Regioisomer-Specific Quality Control and Batch-to-Batch Reproducibility

For procurement and laboratory management, 1-(azidomethyl)-2,4-difluorobenzene (CAS 622372-75-2) is supplied at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC from multiple reputable vendors (Enamine EN300-128170, Bidepharm BD00990165, Biosynth 3D-XZA37275) . The distinct computed logP (2.31 JChem / 3.55 hydrophobicity) and physicochemical profile differentiate this regioisomer from other difluorobenzyl azides chromatographically, enabling unambiguous identity confirmation by HPLC retention time or TLC Rf comparison . Procurement teams should specify CAS 622372-75-2 explicitly, as substitution with CAS 622372-76-3 (3,4-isomer), CAS 622372-74-1 (2,5-isomer), CAS 622372-77-4 (3,5-isomer), or CAS 106308-60-5 (2,6-isomer) will deliver a compound with different electronic properties, biological target profile, and synthetic behavior, potentially invalidating established SAR or reaction optimization data .

Application
Selection Property
Validation Focus
CYP51-targeted triazole library synthesis
2,4-difluorophenyl pharmacophore context
CYP51 binding pose and antifungal MIC endpoint review
19F NMR-trackable bioconjugation
Intrinsic dual-fluorine spectroscopic handle
19F shift dispersion and conjugation monitoring under SPAAC conditions
Accelerated small-molecule triazole synthesis
Electron-withdrawing fluorine substituents
CuAAC rate benchmarking vs. unsubstituted benzyl azide
Regioisomer-specific procurement
CAS 622372-75-2 identity and QC documentation
HPLC retention, 19F NMR, and batch-specific purity review
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